Proxibutene Proxibutene 3-[(Dimethylamino)methyl]-1, 2-diphenylbut-3-en-2-yl propanoate, also known as ba-40088proxibutene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-[(Dimethylamino)methyl]-1, 2-diphenylbut-3-en-2-yl propanoate is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 14089-84-0
VCID: VC0081174
InChI: InChI=1S/C22H27NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15H,2,5,16-17H2,1,3-4H3
SMILES: CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=C)CN(C)C
Molecular Formula: C22H27NO2
Molecular Weight: 337.5 g/mol

Proxibutene

CAS No.: 14089-84-0

Main Products

VCID: VC0081174

Molecular Formula: C22H27NO2

Molecular Weight: 337.5 g/mol

Proxibutene - 14089-84-0

CAS No. 14089-84-0
Product Name Proxibutene
Molecular Formula C22H27NO2
Molecular Weight 337.5 g/mol
IUPAC Name [3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate
Standard InChI InChI=1S/C22H27NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15H,2,5,16-17H2,1,3-4H3
Standard InChIKey QNYRJYLGBCLNFA-UHFFFAOYSA-N
SMILES CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=C)CN(C)C
Canonical SMILES CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=C)CN(C)C
Description 3-[(Dimethylamino)methyl]-1, 2-diphenylbut-3-en-2-yl propanoate, also known as ba-40088proxibutene, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-[(Dimethylamino)methyl]-1, 2-diphenylbut-3-en-2-yl propanoate is considered to be a practically insoluble (in water) and relatively neutral molecule.
PubChem Compound 191317
Last Modified Nov 11 2021
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